Isopropyl heptadecanoate

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters (FAEs) are compounds formed from a fatty acid and an alcohol. wikipedia.org When the alcohol is glycerol (B35011), the resulting FAEs can be monoglycerides, diglycerides, or triglycerides, the latter being the chemical form of dietary fats. wikipedia.org However, in the production of biodiesels, the glycerol component of vegetable fats and oils is replaced with other alcohols like methanol (B129727) or ethanol (B145695) through a process called transesterification, resulting in fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), respectively. wikipedia.org Isopropyl heptadecanoate falls into this broad category of FAEs, being the ester of heptadecanoic acid and isopropyl alcohol. europa.eu

The synthesis of fatty acid isopropyl esters (FAIPEs) can be achieved through various methods, including alkaline-catalyzed transesterification of oils with isopropanol (B130326). researchgate.netui.ac.id Research has explored the optimization of this process, for instance, by using microwaves to intensify the synthesis of FAIPEs from crude palm oil. ui.ac.id Furthermore, engineered Escherichia coli has been utilized for the biosynthesis of FAIPEs from glucose. nih.gov

Academic Significance of this compound Investigations

The academic interest in this compound and other FAIPEs stems from their potential applications and their role in various chemical and biological systems. For instance, FAIPEs are being investigated as a type of biodiesel. nih.gov Replacing the more common methyl or ethyl esters with an isopropyl group can lower the crystallization temperature of the biodiesel, which is a significant advantage for its use in cold climates. nih.gov

In analytical chemistry, this compound has been identified as a component in complex mixtures, such as in the analysis of isopropyl myristate used for sterility testing of ophthalmic ointments. asm.org It has also been listed as a constituent in the registration dossier for isopropyl oleate (B1233923). europa.eu The identification and quantification of such esters are crucial for quality control and understanding the composition of various products. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. asm.org

Furthermore, research has been conducted on the synthesis of various fatty acid esters, including this compound, as part of undergraduate chemistry laboratory curricula, highlighting its role in chemical education. imperial.ac.uk

Overview of Current Research Trajectories for this compound

Current research involving this compound is multifaceted. One significant trajectory is in the field of biofuels. The biosynthesis of FAIPEs in microorganisms like Escherichia coli represents a promising avenue for producing biodiesels with improved low-temperature properties. nih.gov This research focuses on optimizing metabolic pathways to increase the yield of these esters.

Another area of research is in the comprehensive analysis of natural and synthetic products where this compound may be present. This includes the detailed characterization of fatty acid profiles in various biological samples and commercial products. asm.orgnih.gov For example, methyl heptadecanoate, a related compound, is used as an internal standard in the analysis of fatty acid profiles in plasma for atherosclerosis research. nih.gov

The synthesis of novel fatty acid esters and their characterization continues to be an active area of investigation. jppres.com This includes the development of efficient synthesis methods, such as microwave-assisted synthesis, and the thorough analysis of the resulting products. ui.ac.id

Properties

IUPAC Name |

propan-2-yl heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19(2)3/h19H,4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYARKAZTNPOGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

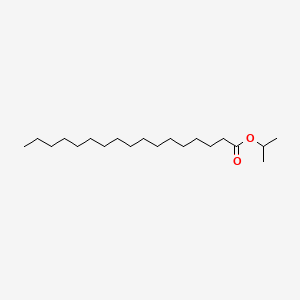

CCCCCCCCCCCCCCCCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192516 | |

| Record name | Isopropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39265-84-4 | |

| Record name | 1-Methylethyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39265-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039265844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL HEPTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JKX5X0WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isopropyl Heptadecanoate Production

Direct Esterification Processes

Direct esterification, specifically the Fischer esterification, is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and its equilibrium can be manipulated to favor the formation of the ester product.

The synthesis of isopropyl heptadecanoate via direct esterification involves the reaction between heptadecanoic acid and isopropanol (B130326), typically facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). researchgate.netmasterorganicchemistry.com The fundamental reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isopropanol. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule, yielding the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and produce this compound and water. masterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high conversion rates, the equilibrium must be shifted towards the products. This is commonly achieved by using an excess of one of the reactants, typically the less expensive and more easily removable one (isopropanol), or by continuously removing the water formed during the reaction. researchgate.netgoogle.com

The efficiency and yield of the acid-catalyzed esterification of heptadecanoic acid with isopropanol are significantly influenced by several key reaction parameters. Research on similar long-chain fatty acid esterifications provides insight into optimizing these conditions for maximum conversion. researchgate.netnih.gov The most influential factors include the molar ratio of alcohol to acid, catalyst concentration, reaction temperature, and reaction time. researchgate.netnih.govmdpi.com

Molar Ratio of Reactants: Increasing the molar ratio of isopropanol to heptadecanoic acid generally enhances the equilibrium conversion by shifting the reaction towards the product side. researchgate.net Studies on similar systems have shown that optimal ratios can range significantly, with some processes using a large excess of the alcohol. researchgate.netnih.gov

Catalyst Concentration: The reaction rate is directly proportional to the amount of catalyst used. researchgate.net Higher catalyst concentrations accelerate the reaction, but excessive amounts can lead to unwanted side reactions and increase purification costs. Optimization studies for similar esterifications have identified optimal catalyst loadings, often expressed as a weight percentage of the fatty acid. nih.gov

Reaction Temperature: As with most chemical reactions, an increase in temperature generally increases the reaction rate. researchgate.net However, the temperature must be carefully controlled below the boiling point of the alcohol (isopropanol, 82.6 °C) if the reaction is conducted in an open system, or under pressure if higher temperatures are desired. google.com

Reaction Time: The reaction proceeds over time until it reaches equilibrium. Kinetic studies are essential to determine the optimal reaction time to achieve maximum conversion without unnecessary energy expenditure. nih.gov

The following table summarizes findings from an optimization study on a comparable system: the synthesis of isopropyl esters from palm fatty acid distillate (PFAD) using sulfuric acid as a catalyst, enhanced by ultrasonic irradiation. nih.gov

| Parameter | Range Studied | Optimal Value | Effect on Conversion |

| Molar Ratio (Isopropanol:PFAD) | - | 5:1 | A higher ratio favors higher conversion. |

| Catalyst Concentration (% of PFAD) | - | 5% | Increased concentration enhances the reaction rate. |

| Reaction Temperature | - | 60 °C | Higher temperatures increase the rate up to an optimum. |

| Reaction Time | - | 6 hours | Conversion of ~80% was achieved. |

This interactive table is based on data for a similar esterification process and provides a model for optimizing this compound synthesis.

Acid-Catalyzed Esterification of Heptadecanoic Acid with Isopropanol

Transesterification Approaches for this compound Synthesis

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org For this compound, this typically involves reacting a triglyceride containing heptadecanoate acyl groups with isopropanol. This method is common in biodiesel production and can be catalyzed by alkaline, acidic, or enzymatic catalysts. researchgate.netwikipedia.org

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used for transesterification due to their high reaction rates under mild conditions. kataliz.org.uatandfonline.com The mechanism involves the reaction of the hydroxide with isopropanol to form an isopropoxide anion and water. The isopropoxide is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester group (e.g., in a triglyceride). This forms a tetrahedral intermediate which then collapses, yielding the new isopropyl ester and a diglyceride anion. researchgate.net The process repeats for the remaining fatty acid chains on the glycerol (B35011) backbone.

While efficient, alkaline catalysis has limitations. The presence of free fatty acids (FFAs) or water in the feedstock can lead to saponification (soap formation), which consumes the catalyst and complicates the purification of the final product. researchgate.net Studies have shown that using a specially treated KOH solution in isopropanol can achieve high yields of 95-96% from refined oils. kataliz.org.uaresearchgate.net

The table below shows the effect of various parameters on the yield of isopropyl esters from crude palm oil using a KOH catalyst. ui.ac.id

| Molar Ratio (CPO:Isopropanol) | Catalyst Conc. (%-w of CPO) | Reaction Time (min) | Yield (%) (Microwave) | Yield (%) (Conventional) |

| 1:11 | 0.2% | 5 | 80.5 | - |

| 1:11 | 0.2% | 150 | - | 72.2 |

This interactive table demonstrates the intensification of the process using microwave irradiation compared to conventional heating. ui.ac.id

Enzymatic synthesis using lipases as biocatalysts offers a greener alternative to chemical methods. ekb.eg Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), can effectively catalyze the esterification of fatty acids with isopropanol under mild conditions, reducing energy consumption and byproduct formation. ekb.egadebiotech.org The enzymatic process is highly specific and avoids the saponification issues associated with alkaline catalysts, making it suitable for feedstocks with higher acid content. tandfonline.com

The reaction involves the binding of the fatty acid to the enzyme's active site, followed by a nucleophilic attack from the alcohol to form the ester. A significant challenge in the synthesis of isopropyl esters is that secondary alcohols like isopropanol can be less reactive than primary alcohols. researchgate.net To drive the reaction to completion, it is often necessary to use a large excess of isopropanol or to remove the water byproduct, for instance, by using molecular sieves. ekb.eg

An optimization study for the production of isopropyl laurate using Novozym 435 provides a template for the synthesis of this compound. ekb.eg The optimal conditions found are detailed in the table below.

| Parameter | Optimal Value |

| Enzyme Load (Novozym 435) | 4% w/w |

| Molar Ratio (Isopropanol:Lauric Acid) | 15:1 |

| Molecular Sieves (water removal) | 10% w/w |

| Temperature | 60 °C |

| Reaction Time | 2.5 hours |

| Resulting Conversion | 91% |

This interactive table shows the optimized parameters for the enzymatic synthesis of a similar long-chain fatty acid isopropyl ester. ekb.eg

Heptadecanoic acid (margaric acid) is a saturated fatty acid that occurs in trace amounts in some animal fats (like tallow) and dairy products. nih.gov Triglycerides derived from these sources can serve as a feedstock for producing this compound via base-catalyzed transesterification. The process is identical to that described in section 2.2.1, where the triglyceride is reacted with excess isopropanol in the presence of a base catalyst like NaOH or KOH. researchgate.net

Novel Catalytic Systems in this compound Synthesis

Application of Ionic-Liquid Catalysts

Ionic liquids (ILs) have emerged as promising catalysts and reaction media in esterification reactions due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility. ionike.com These characteristics make them an environmentally friendlier alternative to volatile organic solvents. ionike.comnih.gov In the context of ester synthesis, ionic liquids can act as both catalyst and solvent, simplifying the process.

The design of chiral ionic-liquid-supported catalysts often involves attaching cationic fragments like imidazolium (B1220033), pyridinium, or quaternary ammonium (B1175870) salts to a parent catalyst structure. mdpi.com The counterions can be easily exchanged, which influences the catalyst's solubility and can impact product selectivity. mdpi.com For instance, research has shown that altering the anion in an ionic-liquid-supported ligand can effectively modify the catalyst's performance in asymmetric catalytic reactions. mdpi.com

Studies on various esterification reactions have demonstrated the potential of ionic liquids. For example, in the synthesis of certain esters, imidazolium-based ionic liquids have been shown to significantly accelerate the reaction rate compared to unfunctionalized ligands, even at lower catalyst concentrations. mdpi.com The use of hydrophobic ionic liquids, particularly those with an imidazolium cation and a [NTf2]− anion, has been found to be particularly effective for enzyme stabilization in biocatalytic processes. nih.gov

While direct studies on the use of ionic liquids for this compound synthesis are not extensively detailed in the provided results, the principles from related ester syntheses are applicable. The selection of the appropriate ionic liquid, considering both the cation and anion, is crucial for optimizing the reaction conditions and achieving high yields.

Emerging Catalysts for Esterification Reactions

Beyond ionic liquids, a range of other novel catalysts are being explored for the esterification of fatty acids. These include both homogeneous and heterogeneous systems designed to be more efficient, selective, and environmentally benign.

Homogeneous Catalysts: Lewis acids and Brønsted acids are commonly employed as homogeneous catalysts for esterification. mdpi.comacs.org Sulfuric acid and sulfonic acids are effective Brønsted acid catalysts that can lead to high biodiesel yields in short reaction times, although sometimes under harsh conditions. mdpi.com Recent advancements focus on developing more benign and recyclable homogeneous catalysts.

Heterogeneous Catalysts: Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com This is a significant advantage over homogeneous catalysts, whose removal can be costly. mdpi.com

Examples of emerging heterogeneous catalysts for esterification include:

Zinc(II) Salts: Simple zinc(II) salts have proven to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with various alcohols. acs.org A screening of different zinc salts revealed that the nature of the counterion affects the catalytic activity. acs.org

Zeolites: These are solid acid catalysts that can be used in esterification. Their basicity can be tailored by ion exchange or impregnation to enhance their catalytic performance. mdpi.com However, their small pore size can be a limitation when dealing with large organic molecules like fatty acids. mdpi.com

Sulfonated Carbonaceous Materials: These materials show promise as active catalysts for transesterification processes. mdpi.com

Vanadium Phosphate: This is another example of a promising heterogeneous acid catalyst for the production of fatty acid methyl esters (FAME). mdpi.com

Rhodium-Ruthenium Bimetallic Oxide Clusters: Recently, chemists have developed innovative catalysts composed of rhodium (Rh) and ruthenium (Ru) oxide clusters. These catalysts, with a mean diameter of just 1.2 nm, have demonstrated exceptional activity in cross-dehydrogenative coupling (CDC) reactions to produce esters, using oxygen as the sole oxidant, which makes the process more environmentally friendly. eurekalert.org

The selection of a suitable catalyst depends on various factors, including the specific fatty acid and alcohol being used, the desired reaction conditions, and considerations for catalyst cost and reusability.

Advanced Process Intensification in this compound Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the synthesis of this compound and other esters, this is being achieved through innovative reactor designs and the use of diverse raw materials.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of esters. acs.orgvapourtec.com In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. vapourtec.com This technology offers several advantages, including:

Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with hazardous reactions or intermediates. rsc.org

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. vapourtec.com

Reduced Reaction Times: Continuous flow synthesis can significantly shorten reaction times compared to batch processes. For example, the synthesis of a wax ester was reduced from 12 hours in batch to 30 minutes in a flow system. acs.org

Scalability: Processes developed in flow chemistry can often be scaled up more easily and predictably than batch processes. goflow.at

A study on the synthesis of a wax ester, octadecyl heptadecanoate, demonstrated the benefits of switching from a batch process to continuous flow. The flow method allowed for a reduction in reaction time from 12 hours to 30 minutes, a lower reaction temperature (55 °C vs. 90-120 °C), and a decrease in the amount of solvent required. acs.org This was achieved using a Vapourtec R-series flow reactor. acs.org

The development of continuous flow systems often involves integrating various components, such as pumps, mixers, reactors, and separators, to create a streamlined and automated process. thieme.de

Utilization of Diverse Feedstocks in Isopropyl Ester Production

The production of isopropyl esters, including this compound, is not limited to a single type of raw material. A variety of feedstocks can be utilized, which is crucial for the economic viability and sustainability of the production process.

Commonly used feedstocks for the production of fatty acid isopropyl esters include:

Vegetable Oils: A wide range of vegetable oils can be used as a source of fatty acids. These include soybean oil, yellow grease, coconut oil, and crude palm oil (CPO). researchgate.netcbiore.idui.ac.id The choice of oil can influence the properties of the resulting ester. For example, isopropyl esters generally exhibit better cold-flow properties than their methyl ester counterparts. researchgate.net

Animal Fats: Tallow is another potential feedstock for the production of isopropyl esters. mdpi.com

Used Cooking Oils: Utilizing waste products like used cooking oil is an attractive option from both an economic and environmental perspective. researchgate.net

Industrial Grade Fatty Acids: Purified fatty acids, such as industrial-grade oleic acid, can also be used as starting materials. researchgate.net

The transesterification of these triglycerides with isopropanol is a common method for producing isopropyl esters. cbiore.id The specific reaction conditions, such as the molar ratio of alcohol to oil and the type and concentration of the catalyst, need to be optimized for each feedstock to achieve high yields. ui.ac.id For instance, a study on the transesterification of crude palm oil found that the highest yield (80.5%) was obtained with a CPO to isopropanol molar ratio of 1:11 and a KOH catalyst concentration of 0.2% by weight. ui.ac.id Another study on coconut oil using microwave-assisted transesterification achieved a yield of 99.89% under optimized conditions. cbiore.id

Table of Research Findings on Isopropyl Ester Synthesis from Diverse Feedstocks:

| Feedstock | Alcohol | Catalyst | Key Finding | Reference |

| Soybean Oil & Yellow Grease | Isopropanol | Sodium Isopropoxide, Potassium Isopropoxide | Isopropyl esters showed improved cold-flow properties and lower emissions compared to methyl esters and No. 2 diesel fuel. | researchgate.net |

| Coconut Oil | Isopropanol | NaOH | Microwave-assisted transesterification achieved a 99.89% yield under optimized conditions (1 min reaction time, 0.2 wt.% NaOH, 443.9 W power). | cbiore.id |

| Crude Palm Oil (CPO) | Isopropanol | KOH | A yield of 80.5% was achieved with a 1:11 molar ratio of CPO to isopropanol and 0.2% KOH catalyst concentration in 5 minutes using microwave irradiation. | ui.ac.id |

| Tallow | 2-Butanol | Candida antarctica lipase | A high conversion of 96.4% was obtained in the absence of an additional solvent. | mdpi.com |

This table is interactive.

Analytical Chemistry and Characterization Methodologies for Isopropyl Heptadecanoate

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating isopropyl heptadecanoate from complex mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography are employed for the analysis of esters.

Gas Chromatography (GC) for this compound Analysis

For the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to isopropyl esters, specific GC parameters are recommended. Capillary columns with an internal diameter between 0.20 to 0.32 mm are typically used. internationaloliveoil.org The injection system can be of a split or splitless on-column type. internationaloliveoil.org The oven should be capable of reaching at least 260 °C and maintaining a stable temperature. internationaloliveoil.org

Table 1: Typical GC Instrument Parameters for Fatty Acid Ester Analysis

| Parameter | Specification | Source |

| Column Type | Capillary Column | internationaloliveoil.org |

| Internal Diameter | 0.20 - 0.32 mm | internationaloliveoil.org |

| Injector Type | Split or Splitless | internationaloliveoil.org |

| Oven Temperature | At least 260 °C | internationaloliveoil.org |

| Detector | Flame Ionization Detector (FID) | internationaloliveoil.org |

Temperature-programmed gas chromatography (TPGC) is a crucial technique for the analysis of complex mixtures of fatty acid esters. oup.com It involves increasing the column temperature during the analysis to facilitate the elution of compounds with a wide range of boiling points. oup.com This method is particularly recommended for the analysis of fatty acids, including those with fewer than 16 carbon atoms. internationaloliveoil.org

Fast temperature-programmed gas chromatography (FTGC) has been developed to significantly reduce analysis times, from 20-60 minutes in conventional GC to 2-4.5 minutes. oup.com This is achieved by using modified capillary columns that can handle rapid temperature programming rates, as high as 20°C/s. oup.com While this speed may come at the cost of some resolution, the time savings are substantial. oup.com For example, the resolution of tridecanoic acid methyl ester (C13:0) and myristic acid methyl ester (C14:0) was found to be 1.8 in an FTGC run compared to 4.8 in a conventional GC run. oup.com

A study on canola fatty acids utilized a DB-23 column with a temperature program starting at 50°C and ramping up to final temperatures of 175°C and 230°C over a total run time of 29.75 minutes. researchgate.net Another example of a temperature program used for FAME analysis involved holding the oven at 120°C for 3 minutes, then increasing to 180°C at 5°C/min, holding for 2 minutes, and finally increasing to 230°C at 2°C/min and holding for 10 minutes. acs.org

The retention time (tR) in GC is the time it takes for a compound to travel through the column to the detector and is a key parameter for compound identification. phenomenex.com It is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. phenomenex.com Relative retention time (RRT) compares the retention time of an analyte to that of a reference standard in the same run, which helps to minimize variability. phenomenex.com

Mathematical models have been developed to predict the retention times of fatty acid methyl esters (FAMEs) in temperature-programmed gas chromatography (TPGC). acs.orgoup.com One method uses regression curves from isothermal and gradient temperature analyses to identify a wide range of fatty acids, even without readily available standards. acs.org This approach has shown high accuracy, with relative differences between estimated and measured relative retention times ranging from 0.0% to 2.9%. acs.org Another forecasting method, based on column slicing, predicted TPGC retention times of FAMEs with differences between observed and calculated values ranging from -2.6% to 3.4%. oup.com Quantitative structure–retention relationship (QSRR) models have also been explored to predict retention times in comprehensive two-dimensional gas chromatography (GC×GC), with average deviations between predicted and experimental values being around 5%. nih.govresearchgate.net

Temperature-Programmed Gas Chromatography Applications

Liquid Chromatography (LC) in Ester Analysis

High-performance liquid chromatography (HPLC) with diode array detection has been successfully used for the detection and quantification of isopropyl p-toluenesulfonate in isopropyl esters. oatext.com In convergence chromatography (CC), which behaves like normal-phase separation, methanol (B129727) is a strong solvent, and weaker solvents like heptane/isopropyl alcohol are used for sample dissolution to ensure good peak shape. waters.com The use of p-bromophenacyl esters allows for the detection of fatty acids in the nanogram range due to their UV sensitivity, and C18 reverse phase columns can separate geometric and positional isomers of unsaturated fatty acids. nih.gov

Spectrometric Identification and Quantification

Spectrometric techniques, particularly when coupled with chromatography, are indispensable for the definitive identification and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of mass spectrometry, making it a definitive tool for identifying unknown compounds in complex mixtures. nih.govresearchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragments. docbrown.info

In the analysis of fatty acid esters, GC-MS can reveal detailed structural information. For instance, the analysis of various extracts has identified numerous phytochemicals, including esters like isopropyl myristate and hexadecanoic acid, methyl ester. nih.gov The mass spectra of methyl-branched wax esters, which are similar in structure to this compound, show characteristic fragmentation patterns. nih.gov The molecular ions are often observed, and fragments resulting from the loss of methyl or ethyl radicals can help locate the branching position. nih.gov The fragmentation of isopropyl esters in mass spectrometry can involve the elimination of isopropene and isopropanol (B130326) molecules. For example, the fragmentation of isopropyl formate (B1220265) shows a base ion peak at m/z 45, corresponding to [HCOO]+. docbrown.info

Table 2: Common Ions in the Mass Spectrum of Isopropyl Formate

| m/z Value | Fragment Ion | Source |

| 88 | [C4H8O2]+ (Molecular Ion) | docbrown.info |

| 73 | [HCOOCHCH3]+ | docbrown.info |

| 59 | [OCH(CH3)2]+ | docbrown.info |

| 45 | [HCOO]+ (Base Peak) | docbrown.info |

| 43 | [C3H7]+ | docbrown.info |

| 42 | [C3H6]+ | docbrown.info |

| 41 | [C3H5]+ | docbrown.info |

| 29 | [C2H5]+ or [CHO]+ | docbrown.info |

| 15 | [CH3]+ | docbrown.info |

A typical GC-MS analysis of esters might involve a temperature program starting at 50°C, increasing to 250°C at a rate of 5°C/min, and then to 300°C. nih.gov Helium is commonly used as the carrier gas, and mass spectra are collected at an ionization voltage of 70 eV. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related Lipid Species

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone in the field of lipidomics, offering high sensitivity and selectivity for the analysis of a wide array of lipid species, including esters like this compound. chromatographyonline.comnih.govresearchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In a typical LC-MS setup for lipid analysis, the initial step involves the extraction of lipids from the sample matrix. nih.gov Following extraction, the sample is introduced into the LC system. Reversed-phase liquid chromatography (RPLC) is frequently used, which separates lipids based on the length and saturation of their acyl chains. researchgate.net Alternatively, normal-phase liquid chromatography (NPLC) or hydrophilic interaction chromatography (HILIC) can be employed to separate lipids based on the polarity of their head groups. chromatographyonline.commdpi.com

Once separated by the LC column, the lipid molecules enter the mass spectrometer's ion source, where they are ionized, most commonly by electrospray ionization (ESI). nih.gov The resulting ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) is particularly valuable for lipid analysis. In this mode, specific precursor ions are selected, fragmented, and the resulting product ions are detected. This process provides detailed structural information, aiding in the unambiguous identification of lipid species. chromatographyonline.comresearchgate.net For instance, targeted LC-MS/MS methods are often used for the analysis of low-abundance lipid mediators. chromatographyonline.com

The choice of ionization mode, positive or negative, can significantly influence the lipid profile obtained, as different lipid classes exhibit varying ionization efficiencies in each mode. nih.gov The use of internal standards, which are structurally similar compounds added to the sample at a known concentration, is crucial for accurate quantification and to account for matrix effects and variations in ionization efficiency. mdpi.comavantiresearch.com

High-Resolution Mass Spectrometry (HRMS) for Ester Structure Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds, including esters. nih.govaxispharm.comwaters.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. researchgate.net This high mass accuracy is critical for distinguishing between compounds with very similar nominal masses (isobaric compounds). researchgate.netpnnl.gov

When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), this technique offers both separation and precise mass information, making it highly effective for analyzing complex mixtures. axispharm.comresearchgate.net For ester analysis, HRMS can provide the exact molecular formula from the measured mass of the molecular ion. axispharm.com

Furthermore, fragmentation analysis using HRMS (MS/MS) reveals detailed structural information. axispharm.compnnl.gov By analyzing the fragmentation patterns and the accurate masses of the fragment ions, the specific ester functional group and the structures of the fatty acid and alcohol moieties can be determined. Advanced techniques like ion mobility-mass spectrometry (IM-MS) can provide additional structural information by separating ions based on their size, shape, and charge. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the detailed molecular structure of organic compounds. nih.gov For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide complementary information that, when combined, allows for a full structural assignment.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. 182.160.97 In an isopropyl ester like this compound, several characteristic signals are expected. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of the protons. oregonstate.edu

Isopropyl Group: The methine proton (-CH-) of the isopropyl group is adjacent to the electron-withdrawing ester oxygen, causing it to be deshielded and appear at a chemical shift typically in the range of 3.5-5.5 ppm. oregonstate.edu This signal will appear as a multiplet (specifically, a septet) due to coupling with the six equivalent protons of the two methyl groups. The two methyl groups (-CH₃) of the isopropyl moiety are equivalent and will give rise to a single signal, a doublet, due to coupling with the single methine proton.

Heptadecanoyl Chain: The long alkyl chain of the heptadecanoate portion will show a complex set of signals in the upfield region of the spectrum. The α-methylene protons (-CH₂-), which are adjacent to the carbonyl group, will be deshielded relative to other methylene (B1212753) groups and typically appear around 2.0-2.5 ppm. The terminal methyl group (-CH₃) of the fatty acid chain will appear as a triplet at approximately 0.8-1.0 ppm. The remaining methylene groups will produce a large, overlapping multiplet in the region of 1.2-1.6 ppm.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, which is a key feature for quantitative analysis. 182.160.97

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.orglibretexts.org While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a wider range of chemical shifts, often resulting in a spectrum where each unique carbon atom gives a distinct signal. 182.160.97researchgate.net

For an isopropyl ester, the following characteristic chemical shifts are observed:

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170 - 185 libretexts.org |

| Methine Carbon (-CH-) of Isopropyl Group | 65 - 75 |

| Methylene Carbon (α to C=O) | 30 - 40 |

| Methyl Carbons (-CH₃) of Isopropyl Group | ~22 |

| Aliphatic Methylene Carbons (-CH₂-) | 20 - 35 researchgate.net |

| Terminal Methyl Carbon (-CH₃) | ~14 researchgate.net |

Source: Adapted from various sources providing typical ¹³C NMR chemical shifts for esters and alkanes. libretexts.orgresearchgate.net

The carbonyl carbon of the ester group appears significantly downfield, typically between 170 and 185 ppm. libretexts.org The carbon of the methine group in the isopropyl moiety is also shifted downfield due to the attached oxygen atom, appearing in the 65-75 ppm range. youtube.com The carbons of the long alkyl chain appear in the upfield region of the spectrum. researchgate.net

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Isopropyl Esters

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. specac.com For an ester like this compound, the IR spectrum is dominated by characteristic absorptions of the ester group.

The most prominent feature in the IR spectrum of an ester is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1750-1735 cm⁻¹. rockymountainlabs.comspectroscopyonline.comlibretexts.org In addition to the carbonyl stretch, esters also exhibit two characteristic C-O stretching vibrations. spectroscopyonline.comspectroscopyonline.com One is for the C-O bond between the carbonyl carbon and the ester oxygen, and the other is for the O-C bond of the isopropyl group. These bands are typically found in the region of 1300-1000 cm⁻¹. rockymountainlabs.comspectroscopyonline.com The presence of these three strong peaks is a hallmark of an ester. spectroscopyonline.com

The long hydrocarbon chain of the heptadecanoate moiety will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong, Sharp |

| C-O | Stretch | 1300 - 1000 | Strong |

| C-H (alkane) | Stretch | 2960 - 2850 | Strong |

| C-H (alkane) | Bend | 1470 - 1370 | Medium |

Source: Data compiled from various spectroscopy resources. specac.comrockymountainlabs.comspectroscopyonline.comlibretexts.org

Application of Analytical Reference Standards in Quantification

The accurate quantification of this compound and other lipids is highly dependent on the use of analytical reference standards. nih.govlipidomicstandards.orgresearchgate.net In analytical chemistry, a reference standard is a highly purified compound that is used as a measurement base.

For quantitative analysis using techniques like LC-MS or GC-MS, internal standards are indispensable. mdpi.comlipidomicstandards.org An ideal internal standard is a compound that is structurally very similar to the analyte but can be distinguished by the detector, often through isotopic labeling (e.g., using deuterium (B1214612) or ¹³C). lipidomicstandards.org These standards are added to the sample at a known concentration before sample preparation. lipidomicstandards.org They co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for more accurate and precise quantification by correcting for variations during the analytical process. chromatographyonline.comavantiresearch.com

Since it is often not feasible to have a specific labeled internal standard for every single lipid species in a complex sample, a common approach in lipidomics is to use one or more internal standards for each lipid class. nih.govavantiresearch.com For absolute quantification, calibration curves are generated using a series of known concentrations of a primary reference standard. avantiresearch.com However, the vast number of lipid species makes it impractical to have certified reference materials for all of them. avantiresearch.comnih.gov Therefore, "accurate" or relative quantification is often employed, where the amount of an analyte is determined relative to the response of a chosen internal standard. avantiresearch.comnih.gov

The quality of the reference standards themselves is paramount. Their purity and concentration must be accurately known and verified. lipidomicstandards.org

Internal Standards for Quantitative Fatty Acid Ester Analysis

In quantitative analytical chemistry, particularly in chromatography, an internal standard is a chemical substance added in a constant amount to samples, the calibration standard, and the blank. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. This compound is an effective internal standard for the analysis of fatty acid esters for several key reasons.

The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the samples being analyzed. nih.gov Fatty acids with an odd number of carbon atoms, such as heptadecanoic acid (C17:0), are uncommon in most biological samples from plants and animals. chromforum.org Consequently, their esterified forms, including methyl heptadecanoate and this compound, are excellent candidates for internal standards in the analysis of fats and oils. nih.govchromforum.org

When analyzing a complex mixture of fatty acid esters, the choice of internal standard is critical. For the analysis of fatty acid methyl esters (FAMEs), methyl heptadecanoate is frequently employed. internationaloliveoil.orgscielo.br Following this principle, when the target analytes are fatty acid isopropyl esters (FAIPEs), such as isopropyl myristate or isopropyl palmitate, this compound serves as the superior internal standard. chromforum.orgaocs.org Its structural similarity ensures that it behaves almost identically to the analytes during extraction, derivatization (if any), and chromatographic separation, thus accurately accounting for any variations in the analytical procedure.

The quantification process involves adding a known quantity of this compound to the sample before processing. The sample is then analyzed, typically by gas chromatography (GC). The ratio of the peak area of each target analyte to the peak area of the internal standard is used to calculate the concentration of the analytes. This ratiometric measurement corrects for inconsistencies in injection volume and potential sample loss during preparation steps. internationaloliveoil.org

Table 1: Criteria for an Effective Internal Standard in Fatty Acid Ester Analysis

| Criteria | Justification for this compound |

| Chemical Similarity | As an isopropyl ester of a long-chain fatty acid, it closely mimics the chemical and physical properties of other fatty acid isopropyl esters, ensuring similar behavior during extraction and chromatography. aocs.org |

| Absence in Sample | Heptadecanoic acid (C17) is a rare, odd-chain fatty acid not typically found in significant amounts in natural lipids, preventing interference with endogenous sample components. chromforum.org |

| Chromatographic Resolution | It should be well-separated from other components in the sample mixture. Its unique chain length typically allows for good resolution from the more common even-chained fatty acid esters (e.g., C16, C18) in a chromatogram. |

| Purity and Stability | Must be available in a highly pure form and be stable under the analytical conditions used, not degrading during sample storage or analysis. |

| Detector Response | Should elicit a strong and reproducible signal in the detector (e.g., Flame Ionization Detector - FID) that is comparable to the analytes of interest. |

Reference Standards for Chromatographic Method Development

Beyond its role as an internal standard for quantification, this compound also functions as a reference standard in the development and validation of chromatographic methods. Reference standards are highly characterized materials used to confirm the identity and purity of substances and to calibrate analytical instruments.

In the development of a new gas chromatography (GC) or high-performance liquid chromatography (HPLC) method for analyzing fatty acid esters, a reference standard like this compound is used for several purposes:

Peak Identification: By injecting the pure standard, analysts can determine its exact retention time under specific chromatographic conditions (e.g., column type, temperature program, mobile phase composition). This information is crucial for identifying the compound in more complex sample mixtures.

Method Validation: The standard is used to validate the analytical method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification. oatext.comoatext.com For instance, a calibration curve can be generated by analyzing a series of dilutions of the this compound standard to establish the linear response range of the detector. oatext.com

System Suitability Testing: Before running a sequence of samples, a reference standard is often injected to verify that the chromatographic system is performing correctly. Parameters such as peak resolution, tailing factor, and reproducibility of retention time and peak area are checked to ensure the system is suitable for the intended analysis. researchgate.net

The use of isopropyl esters as analytes is common in the cosmetics and pharmaceutical industries. oatext.com Developing robust analytical methods to test the purity of these products, such as isopropyl palmitate or isopropyl isostearate, is essential. oatext.comsigmaaldrich.com In such contexts, this compound can serve as a non-interfering marker compound to help optimize the separation of various fatty acid esters and potential impurities.

Table 2: Application of this compound as a Reference Standard in Method Development

| Development Stage | Role of this compound | Example Application |

| Method Optimization | Injected to determine its retention time and peak shape, helping to adjust parameters like temperature gradient (in GC) or solvent composition (in HPLC) for optimal separation of a mixture of isopropyl esters. waters.com | |

| Peak Identification | The known retention time of this compound is used as a benchmark to tentatively identify unknown peaks in a sample matrix based on their elution order relative to the standard. | |

| System Suitability | A solution of the standard is run prior to sample analysis to confirm the system's readiness, checking for consistent retention time and peak response. | |

| Method Validation | Used to prepare calibration standards to assess the method's linearity, limit of detection (LOD), and limit of quantification (LOQ) for isopropyl esters. oatext.com |

Computational and Theoretical Studies of Isopropyl Heptadecanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a compound.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. For a flexible molecule like isopropyl heptadecanoate, with its long alkyl chain, this process is complex due to the large number of possible conformations arising from rotation around its single bonds.

Conformational analysis of long-chain fatty acid esters has shown that the lowest energy conformer is generally an "all-trans" structure, where the carbon backbone of the fatty acid chain exists in a linear, zigzag arrangement. researchgate.net Deviations from this all-trans conformation, such as the introduction of gauche torsions, lead to higher energy conformers. The energy difference between these conformers is typically small, suggesting that at room temperature, a population of different conformers may coexist. researchgate.net

Computational studies on similar short-chain fatty acid methyl esters (FAMEs) have demonstrated that even for smaller molecules, multiple conformers can lie close in energy to the global minimum. researchgate.net This conformational flexibility is a key characteristic of long-chain esters and influences their physical properties. The isopropyl group introduces additional conformational possibilities at the ester head.

Table 1: Representative Conformational Energy Differences for a Model Fatty Acid Ester (Note: This table presents illustrative data based on studies of similar long-chain esters, as specific data for this compound is not readily available in the literature.)

| Conformer Description | Relative Energy (kcal/mol) |

| All-trans (Global Minimum) | 0.00 |

| Single Gauche Torsion (mid-chain) | ~0.5 - 0.8 |

| Multiple Gauche Torsions | > 1.0 |

| Conformation at Ester Linkage | Variable, dependent on orientation |

This interactive table is based on general findings for fatty acid esters.

Prediction of Electronic Properties: Charge Densities and Dipole Moments

Once the geometry is optimized, quantum chemical calculations can predict various electronic properties. The distribution of electron density across the molecule determines its polarity and reactivity. In this compound, the ester group (–COO–) is the most polar region. The oxygen atoms of the carbonyl and ester groups are electronegative, leading to a partial negative charge, while the carbonyl carbon and the carbons of the isopropyl group attached to the oxygen are partially positive. This charge separation creates a dipole moment.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. sciepub.com By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies of the normal modes of vibration. These calculated frequencies can then be correlated with the absorption bands observed in experimental spectra, allowing for a detailed assignment of the molecular motions responsible for each band. researchgate.netscielo.org.mx

For this compound, key vibrational modes would include:

C=O stretching: A strong, characteristic band for the carbonyl group in the ester, typically predicted and observed around 1740 cm⁻¹. mdpi.com

C-O stretching: Vibrations associated with the ester C-O bonds.

CH₂, CH₃ stretching and bending: Numerous bands corresponding to the vibrations of the long alkyl chain and the isopropyl group. elixirpublishers.com

Skeletal vibrations: Complex vibrations involving the entire carbon backbone.

Computational studies on FAMEs have shown that DFT calculations, often with a scaling factor applied to the calculated frequencies, can achieve excellent agreement with experimental data. researchgate.net This allows for the confident assignment of spectral features and can even help identify the presence of different conformers in a sample, as their unique vibrational signatures can be predicted. researchgate.net

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Fatty Acid Esters (Note: This table is illustrative and based on data for similar FAMEs. mdpi.com)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1745 | 1740-1750 |

| CH₂ Scissoring | ~1465 | 1460-1470 |

| C-O Stretch | ~1170 | 1160-1180 |

| CH₂ Rocking | ~720 | 720-725 |

This interactive table highlights the correlation between calculated and experimental spectroscopic data.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for understanding how molecules interact with each other in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a classical force field. koreascience.krresearchgate.net

For this compound, MD simulations can provide insights into:

Liquid Structure: How the molecules pack together in the liquid state, including the arrangement of the polar head groups and the nonpolar tails.

Intermolecular Forces: The nature and strength of the interactions between molecules, which are dominated by van der Waals forces along the long alkyl chains and dipole-dipole interactions at the ester head groups.

Transport Properties: Prediction of properties like viscosity and diffusion coefficients, which are related to how easily the molecules can move past one another. nih.gov

Simulations on similar long-chain fatty acids and their derivatives have shown how these molecules tend to align, with their long alkyl tails interacting to maximize van der Waals contacts, a phenomenon that governs the formation of lipid bilayers and other self-assembled structures. nih.govmpg.de The bulky isopropyl group in this compound would likely influence the packing at the ester interface, potentially creating more disorder compared to a linear methyl or ethyl ester.

Computational Prediction of Chemical Reactivity and Stability

Hydrolysis: The most common reaction is hydrolysis (reaction with water), which would break the ester bond to form heptadecanoic acid and isopropanol (B130326). Computational models can calculate the energy barriers for this reaction under acidic or basic conditions, predicting the reaction rate.

Thermal Decomposition: At high temperatures, esters can undergo decomposition. Studies on smaller model compounds like isopropyl butanoate have used DFT to explore different decomposition pathways. The most favorable pathway is often a six-membered ring transition state leading to the formation of a carboxylic acid (heptadecanoic acid) and an alkene (propene). The energy barriers calculated for these pathways indicate the thermal stability of the ester.

The long alkyl chain is relatively inert, similar to alkanes, and would require harsh conditions to react. koreascience.kr

Integration of Computational Models with Experimental Data for Reaction Mechanism Elucidation

A powerful application of computational chemistry is its integration with experimental data to clarify reaction mechanisms. researchgate.net For instance, if a reaction involving this compound yields multiple products, computational modeling can calculate the energy profiles of the different possible reaction pathways. The pathway with the lowest activation energy barriers is the most likely to be followed, and the predicted product ratios can be compared with experimental observations.

Furthermore, computational spectroscopy, as discussed in section 4.1.3, is crucial for identifying transient intermediates or final products in a reaction mixture. If an unknown species is formed, its IR or Raman spectrum can be measured. By computing the theoretical spectra of various candidate structures, a match can be found, thus identifying the unknown component and providing evidence for a specific reaction mechanism. This synergy between theory and experiment is essential for a complete understanding of the chemical behavior of molecules like this compound.

Industrial Applications and Process Research for Isopropyl Heptadecanoate Non Prohibited

Role as a Chemical Intermediate in Specialty Chemical Synthesis

Isopropyl heptadecanoate, an ester derived from heptadecanoic acid and isopropyl alcohol, serves as a molecular entity that can be formed during a chemical reaction and subsequently react further to produce a final product. wikipedia.org While specific documentation detailing this compound as a primary intermediate is specialized, its constituent components, heptadecanoic acid and isopropyl alcohol, are significant precursors in the synthesis of a wide array of specialty chemicals.

Heptadecanoic acid is recognized as an intermediate in the production of various specialty chemicals and esters. atamankimya.com Its chemical properties make it a suitable precursor for synthesizing esters used in lubricants, surfactants, and cosmetic formulations. atamankimya.com The industrial sector utilizes heptadecanoic acid for creating these products due to its chemical stability and functional properties. atamankimya.com The synthesis of these specialty chemicals often involves the esterification of the fatty acid, where it is reacted with an alcohol to create the desired ester. atamankimya.com

Similarly, isopropyl alcohol is a major and versatile chemical intermediate in numerous industrial processes. lookchem.com It is a precursor in the synthesis of a multitude of compounds, including pharmaceutical intermediates, solvents like isopropyl acetate, and other specialty chemicals. lookchem.comacs.org The production of esters from isopropyl alcohol is a common industrial practice. ui.ac.id Therefore, the synthesis of this compound itself represents the creation of a specialty ester from these two precursor molecules, and it can be further utilized in formulations for cosmetics, lubricants, and potentially as a building block for other complex molecules. Fatty acid isopropyl esters, as a class, are noted for their use as raw materials in various products, including cosmetics, foods, pharmaceuticals, and bio-solvents. google.com

Application in Biodiesel Production as a Fuel Ester Component

This compound is a type of fatty acid isopropyl ester (FAIE) that has been investigated for its potential as a biodiesel component. Biodiesel, an alternative to fossil-derived diesel fuel, consists of monoalkyl esters of fatty acids derived from sources like vegetable oils and animal fats. atamankimya.com The use of isopropyl esters, including this compound, is explored primarily to improve upon the properties of the more common fatty acid methyl esters (FAMEs), particularly their performance in cold temperatures. atamankimya.com

Research into FAIEs demonstrates their viability as a diesel fuel, with studies focusing on optimizing production and evaluating engine performance and emissions. The transesterification of triglycerides with isopropanol (B130326) is a common method for producing these esters. atamankimya.com This process involves reacting the oil with isopropyl alcohol in the presence of a catalyst, such as sodium isopropoxide or potassium isopropoxide, to yield isopropyl esters and glycerol (B35011). atamankimya.com Studies have shown that emissions from diesel engines running on isopropyl esters are lower in hydrocarbons, carbon monoxide, and smoke compared to standard No. 2 diesel fuel. atamankimya.com

The production of biodiesel from various feedstocks using isopropanol has been explored. For instance, a process using waste oil from a meat plant involves a two-step chemical reaction with concentrated sulfuric acid as a catalyst to synthesize fatty acid isopropyl esters. iaea.org This method converts inedible waste oil into a viable biodiesel fuel. iaea.org

Comparative studies have been a key area of research to understand the advantages and disadvantages of using isopropyl esters as a biodiesel feedstock relative to other alkyl esters, most notably methyl esters (FAMEs). A primary driver for this research is the poor cold-flow properties of FAMEs, which can crystallize and cause fuel line blockages at low temperatures. atamankimya.com Isopropyl esters, due to their branched-chain structure, generally exhibit superior cold-flow properties. atamankimya.com

One study directly compared isopropyl esters made from soybean oil and yellow grease with their methyl ester counterparts. It found that while there were differences in nitrogen oxide emissions based on the feedstock, the other emissions profiles for isopropyl esters were favorable, showing significant reductions in hydrocarbons, carbon monoxide, and smoke. atamankimya.com Another study focusing on palm oil and its fractions synthesized esters using methyl, ethyl, isopropyl, and benzyl (B1604629) alcohols. The results highlighted that the isopropyl esters presented the best cold properties among the tested alcohols. researchgate.net For example, the use of isopropyl alcohol led to a reduction in the cold filter plugging point (CFPP) of almost 15°C compared to benzyl esters. researchgate.net

The choice of alcohol for transesterification significantly impacts the final properties of the biodiesel. While methyl and ethyl esters from palm oil met the ester content specifications of standard EN 14214, isopropyl esters did not in one particular study, which may be related to steric hindrance from the bulkier isopropyl group affecting conversion efficiency. researchgate.net However, other research has achieved high yields, such as a 98.9% yield of fatty acid isopropyl esters from cottonseed oil under optimized conditions. atamankimya.com

Table 1: Comparison of Cold Flow Properties for Biodiesel from Different Alcohols Data sourced from a study on palm oil transesterification.

| Alcohol Used | Resulting Ester | Cold Filter Plugging Point (CFPP) (°C) |

| Isopropyl Alcohol | Isopropyl Ester | -14.4 |

| Methyl Alcohol | Methyl Ester | 1.2 |

| Ethyl Alcohol | Ethyl Ester | 0.8 |

| Benzyl Alcohol | Benzyl Ester | 0.5 |

Techno-environmental assessments, including Life Cycle Assessments (LCA), are crucial for evaluating the sustainability of biodiesel production. These studies analyze the environmental impacts associated with different production pathways for fatty acid esters.

Table 2: Comparison of Environmental Impacts for Biodiesel Production Scenarios Based on a techno-environmental assessment of production from acid oil.

| Impact Category | One-Step Process (Acid Catalyst) | Two-Step Process (Enzyme + Acid) | Contributing Factor for Higher Impact |

| Global Warming | Lower | Higher | Enzyme Preparation |

| Terrestrial Ecotoxicity | Lower | Higher | Enzyme Preparation |

| Human Non-carcinogenic Toxicity | Lower | Higher | Enzyme Preparation |

| Land Use | Lower | Higher | Enzyme Preparation |

| Energy Consumption | Higher | Lower | N/A |

Environmental Fate and Degradation Pathways of Isopropyl Heptadecanoate

Biodegradation Studies in Environmental Matrices

Biodegradation is anticipated to be the primary degradation pathway for isopropyl heptadecanoate in the environment. Its structure, a simple ester of a long-chain fatty acid and a short-chain alcohol, makes it a viable substrate for a wide variety of environmental microorganisms that possess lipase (B570770) enzymes. These enzymes catalyze the initial step of degradation, which is the hydrolysis of the ester bond.

In an OECD 301B test (Ready Biodegradability: CO2 Evolution Test), isopropyl oleate (B1233923), a close analogue, achieved 98.2% degradation after 28 days, with more than 67.9% degradation occurring within the 10-day window, classifying it as readily biodegradable. santos.com Similarly, another fatty acid ester (CAS No. 135800-37-2) showed degradation of 97% after 30 days in an OECD 301D (Ready Biodegradability: Closed Bottle Test). santos.com Given that this compound shares the same fundamental ester structure and long alkyl chain, a similar rapid and extensive biodegradation is expected.

The first step in the biodegradation process is the enzymatic hydrolysis of the ester bond to form heptadecanoic acid and propan-2-ol. europa.eu Both of these breakdown products are themselves readily biodegradable. lyellcollection.org A wide array of microorganisms naturally present in aquatic ecosystems can metabolize fatty acids through processes like β-oxidation. lyellcollection.org

Table 1: Aquatic Biodegradation Data for Analogue Substances

| Test Guideline | Analogue Substance | Result | Timeframe | Classification |

|---|---|---|---|---|

| OECD 301B | Isopropyl oleate | 98.2% degradation | 28 days | Readily Biodegradable |

This interactive table summarizes biodegradation data from analogue compounds, indicating the likely ready biodegradability of this compound.

In the terrestrial environment, this compound is also expected to undergo rapid biodegradation. europa.eu Soil microorganisms, including various bacteria and fungi, produce extracellular lipases that break down fatty acid esters. europa.eu Once released into the soil, the compound is expected to adsorb strongly to soil particles due to its low water solubility and high partition coefficient. This limits its mobility but makes it available for microbial attack. santos.com

Studies on fatty acid methyl esters (FAMEs) have shown that they are completely degraded in soil over periods ranging from weeks to a few months. europa.eursc.org The degradation process involves the initial hydrolysis of the ester, followed by the metabolic breakdown of the resulting fatty acid and alcohol, which are used by microorganisms as a source of carbon and energy. europa.eu For example, research has demonstrated that soil microorganisms can effectively degrade methyl oleate and tristearin, with the ester bonds being hydrolyzed and the resulting fatty acids being consumed. europa.eu Bacteria such as Streptomyces coelicolor are known to use C4-C18 fatty acids as their sole carbon source. europa.eu Therefore, persistence of this compound in the soil environment is not expected. santos.com

Aquatic Biodegradation Screening and Simulation Tests

Environmental Transport and Distribution Dynamics

The movement and final distribution of this compound in the environment are governed by its key physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (log Kow).

Based on estimations for isopropyl palmitate (a C16 analogue), the log Kow for this compound is expected to be high (estimated > 8), indicating a strong tendency to partition from water into organic phases like soil organic carbon and sediment. nih.gov The water solubility is consequently very low.

If released into water, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov Its potential for volatilization from water surfaces exists, as indicated by an estimated Henry's Law constant, but this process is likely to be attenuated by the competing and rapid process of adsorption. nih.gov

If released to soil, the compound will exhibit very low mobility. santos.com The high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests strong binding to soil particles, minimizing the potential for leaching into groundwater. santos.com

Due to its rapid biodegradation and strong adsorption to soil and sediment, long-range environmental transport of this compound is not expected. santos.comsantos.com

Adsorption and Desorption Characteristics in Soil and Sediment

Sorption to soils and sediments is a critical process that affects the transport and bioavailability of organic contaminants. usgs.gov For nonpolar organic compounds like this compound, the primary mechanism of sorption in moist soils and sediments is partitioning into the soil organic matter (SOM). usgs.gov The extent of this partitioning is commonly quantified by the organic carbon-normalized sorption coefficient (Koc).

Expected Adsorption and Desorption Behavior:

Desorption: The desorption of strongly sorbed compounds like this compound is often a slow process. It can exhibit a two-phase kinetic behavior: a rapid initial release followed by a much slower, diffusion-limited release from the interior of the soil organic matter matrix. kisgroup.net This slow desorption can lead to the long-term persistence of the compound in the solid phase, reducing its availability for degradation and transport.

The following table provides estimated physicochemical properties relevant to the environmental fate of this compound, which influence its adsorption and desorption characteristics.

| Property | Estimated Value/Characteristic | Implication for Adsorption/Desorption |

| Water Solubility | Very low | Promotes partitioning from water to solid phases (soil/sediment). |

| Log Kow (Octanol-Water Partition Coefficient) | High | Indicates strong hydrophobicity and a high potential for sorption to organic matter. |

| Vapor Pressure | Low | Reduces the likelihood of significant volatilization from soil surfaces. |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | High (estimated) | Suggests the compound will be largely immobile in most soil and sediment environments. |

Distribution Modeling in Environmental Compartments

To understand the likely distribution of a chemical in the environment, scientists use multimedia environmental models, often based on the concept of fugacity. wikipedia.org Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, helps predict how a substance will partition between air, water, soil, and sediment. unipd.it

Fugacity models, such as the Equilibrium Criterion (EQC) model, are categorized into different levels of complexity (Level I, II, and III) to estimate the environmental distribution of chemicals. epa.govtrentu.ca

Level I: Calculates the equilibrium distribution of a fixed amount of a chemical in a closed environment, indicating the primary compartment where the chemical will reside.

Level II: Introduces advection (movement with a fluid) and degradation processes, providing a steady-state distribution under conditions of continuous emission.

Level III: Offers a more realistic, non-equilibrium, steady-state assessment by considering different rates of transport between environmental compartments. epa.gov

For a compound like this compound, a Level III fugacity model would be the most appropriate for a comprehensive environmental assessment. epa.gov While a specific, published fugacity model for this compound is not available, the required input parameters and expected outcomes can be described.

Input Parameters for a Fugacity Model:

| Parameter Category | Specific Inputs for this compound |

| Chemical Properties | Molecular weight, water solubility, vapor pressure, log Kow, melting point. |

| Environmental Properties | Dimensions and properties of standard environmental compartments (air, water, soil, sediment), including organic carbon content. |

| Degradation Half-lives | Half-life in air, water, soil, and sediment (often estimated). |

| Emission Rates | The rate at which the chemical is released into each compartment. |

Predicted Environmental Distribution:

Based on its expected properties (low water solubility, high log Kow, low vapor pressure), a fugacity model would likely predict that this compound will predominantly partition to the soil and sediment compartments. A smaller fraction would be present in the atmosphere, and a very small amount would be dissolved in water.

Atmospheric Chemistry and Reactivity

Once in the atmosphere, volatile organic compounds (VOCs) like this compound are subject to chemical reactions that determine their atmospheric lifetime and their contribution to the formation of secondary pollutants such as ozone and particulate matter.

Development of Chemical Mechanisms for Volatile Organic Compounds

To model and predict the atmospheric behavior of VOCs, detailed chemical mechanisms are developed. These mechanisms are essentially comprehensive sets of chemical reactions and their corresponding rate constants that describe the transformation of a VOC in the atmosphere.

Leading examples of such mechanisms include:

The Master Chemical Mechanism (MCM): A nearly explicit mechanism that details the gas-phase degradation pathways for a large number of primary emitted VOCs. scantecnordic.se The MCM is a valuable research tool for understanding the formation of secondary pollutants from specific organic compounds. scantecnordic.se

The SAPRC (Statewide Air Pollution Research Center) Mechanism: A series of chemical mechanisms that have been continuously updated to reflect the latest scientific understanding. ucr.edu The SAPRC mechanisms are widely used in air quality models for regulatory purposes, such as assessing the ozone reactivity of different VOCs. ucr.edu These mechanisms often use a "lumped" approach, where similar organic compounds are grouped together to reduce computational complexity, but they can also represent individual compounds explicitly. nih.gov